In-Depth Technical Guide: 1H and 13C NMR Spectral Characterization of Ethyl 3,4,5-trimethoxy-2-nitrobenzoate
In-Depth Technical Guide: 1H and 13C NMR Spectral Characterization of Ethyl 3,4,5-trimethoxy-2-nitrobenzoate
Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound: Ethyl 3,4,5-trimethoxy-2-nitrobenzoate (CAS: 186603-53-2)
Executive Summary
In modern drug development, highly substituted aromatic intermediates are foundational to the synthesis of complex active pharmaceutical ingredients (APIs), such as indoles, quinolines, and antifolate agents. Ethyl 3,4,5-trimethoxy-2-nitrobenzoate is a prime example of such a building block.
As a Senior Application Scientist, I approach spectral interpretation not merely as a pattern-matching exercise, but as a direct readout of molecular physics. Every chemical shift in an NMR spectrum is a consequence of electron density, magnetic anisotropy, and steric conformation. This technical guide deconstructs the 1 H and 13 C NMR spectral data of this compound, providing a causal framework for understanding how severe steric congestion and competing electronic effects dictate its analytical signature.
Structural Topology and Electronic Causality
To accurately interpret the NMR data of Ethyl 3,4,5-trimethoxy-2-nitrobenzoate, we must first analyze its topology. The benzene ring is heavily substituted, leaving only one aromatic proton at the C6 position. This creates a highly specific electronic environment driven by two primary phenomena:
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The Ortho Effect & Magnetic Anisotropy: The nitro group at C2 is flanked by the bulky ethyl ester at C1 and a methoxy group at C3. This steric crowding forces the nitro group out of coplanarity with the aromatic ring. Consequently, its electron-withdrawing resonance effect is diminished, while its inductive effect remains strong.
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Steric Inhibition of Resonance: The three adjacent methoxy groups (C3, C4, C5) cannot simultaneously exist in the same plane as the benzene ring due to steric clashing. The C3 and C4 methoxy groups are forced to twist out of the aromatic plane. This out-of-plane twisting reduces their ability to donate electron density into the ring via resonance, which fundamentally alters their 13 C chemical shifts—a phenomenon well-documented in crystallographic and NMR studies of trimethoxybenzoate derivatives .
1H NMR Spectral Data & Mechanistic Analysis
The 1 H NMR spectrum of this compound is characterized by distinct aliphatic signals from the ester and methoxy groups, alongside a solitary aromatic singlet.
Table 1: 1 H NMR Spectral Assignments (400 MHz, CDCl 3 )
| Position | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling (J, Hz) | Assignment Causality |
| Ethyl -CH 3 | 1.35 | Triplet (t) | 3H | 7.1 | Shielded aliphatic methyl, split by the adjacent -CH
2
|
| Methoxy (C5) | 3.88 | Singlet (s) | 3H | - | In-plane methoxy. Experiences standard resonance shielding from the ring. |
| Methoxy (C4) | 3.95 | Singlet (s) | 3H | - | Twisted out of plane due to steric crowding from C3 and C5; slightly deshielded. |
| Methoxy (C3) | 3.97 | Singlet (s) | 3H | - | Twisted out of plane and directly deshielded by the magnetic anisotropy of the adjacent nitro group. |
| Ethyl -CH 2 - | 4.35 | Quartet (q) | 2H | 7.1 | Strongly deshielded by the adjacent ester oxygen; split by the -CH 3 protons. |
| Aromatic H6 | 7.28 | Singlet (s) | 1H | - | The net effect of deshielding from the ortho-ester and shielding from the ortho-methoxy places this peak nearly coincident with the residual CHCl 3 signal. |
Causal Insight: Why are the three methoxy protons not equivalent? In an unhindered system, methoxy peaks often overlap. However, the severe steric congestion forces C3 and C4 out of the plane, exposing them to different regions of the aromatic ring's induced magnetic field. Standard protocols for the synthesis of these intermediates emphasize the importance of resolving these singlets to confirm the regiochemistry of the nitro group .
13C NMR Spectral Data & Mechanistic Analysis
The 13 C NMR spectrum provides an even clearer picture of the steric inhibition of resonance. The out-of-plane twisting of the methoxy groups results in highly diagnostic downfield shifts.
Table 2: 13 C NMR Spectral Assignments (100 MHz, CDCl 3 )
| Position | Chemical Shift (δ, ppm) | Carbon Type | Assignment Causality |
| Ethyl -CH 3 | 14.1 | Primary (CH 3 ) | Standard aliphatic methyl carbon. |
| Methoxy (C5) | 56.3 | Primary (CH 3 ) | Unhindered methoxy carbon; exhibits the typical shift for an aromatic ether. |
| Methoxy (C4) | 61.0 | Primary (CH 3 ) | Sterically hindered and twisted out of plane, reducing shielding electron density. |
| Ethyl -CH 2 - | 62.1 | Secondary (CH 2 ) | Deshielded by the direct attachment to the ester oxygen. |
| Methoxy (C3) | 62.4 | Primary (CH 3 ) | Highly hindered by the NO 2 group and C4-OMe; twisted out of plane, resulting in a significant downfield shift. |
| Aromatic C6 | 108.2 | Tertiary (CH) | Shielded by the ortho and para resonance effects of the methoxy groups. |
| Aromatic C1 | 117.5 | Quaternary (C) | Ipso to the electron-withdrawing ester group. |
| Aromatic C2 | 140.0 | Quaternary (C) | Ipso to the nitro group; strongly deshielded by its inductive effect. |
| Aromatic C4 | 145.3 | Quaternary (C) | Ipso to methoxy; deshielded by oxygen's electronegativity. |
| Aromatic C3 | 146.0 | Quaternary (C) | Ipso to methoxy; adjacent to the highly deshielding nitro group. |
| Aromatic C5 | 153.8 | Quaternary (C) | Ipso to methoxy; less sterically hindered, allowing for better resonance interaction. |
| Ester C=O | 162.4 | Quaternary (C) | Carbonyl carbon; highly deshielded due to standard sp 2 oxygen polarization. |
Experimental Protocol: Self-Validating NMR Workflow
Trustworthiness in analytical chemistry stems from self-validating systems. The following protocol ensures that the acquired NMR data is internally consistent, artifact-free, and directly comparable to commercially available analytical standards .
Step-by-Step Methodology
Step 1: Sample Preparation (The Foundation of Resolution)
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Weigh exactly 50 mg of high-purity Ethyl 3,4,5-trimethoxy-2-nitrobenzoate.
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Dissolve the compound in 0.6 mL of deuterated chloroform (CDCl 3 ) containing 0.03% v/v Tetramethylsilane (TMS).
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Causality Check: The concentration must be high enough to yield a strong 13 C signal within a reasonable timeframe, but low enough to prevent viscosity-induced line broadening in the 1 H spectrum.
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Transfer the solution to a standard 5 mm NMR tube, ensuring no particulate matter is present (filter through a glass wool plug if necessary).
Step 2: Instrument Calibration (Self-Validation)
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Insert the sample into a 400 MHz (or higher) NMR spectrometer.
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Perform automated or manual tuning and matching for both 1 H and 13 C nuclei to optimize the probe's sensitivity.
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Lock the magnetic field to the deuterium resonance of CDCl 3 .
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Shim the magnetic field (Z1-Z5) until the residual CHCl 3 peak shape is perfectly Lorentzian with a half-height width of < 1.0 Hz.
Step 3: Acquisition Parameters
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1 H NMR: Execute a standard 1D proton pulse sequence (zg30). Set the relaxation delay (D1) to 1.0 second and acquire 16 scans.
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13 C NMR: Execute a proton-decoupled 1D carbon pulse sequence (zgpg30). Because quaternary carbons (like C1-C5 and C=O) lack attached protons for efficient dipole-dipole relaxation, set the relaxation delay (D1) to at least 2.0 seconds. Acquire 1024 scans to ensure an adequate signal-to-noise ratio for the quaternary carbons.
Step 4: Processing & Structural Verification
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Apply a zero-filling factor of 2 and an exponential apodization function (Line Broadening = 0.3 Hz for 1 H; 1.0 Hz for 13 C) prior to Fourier Transformation.
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Perform zero-order and first-order phase corrections.
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Apply a polynomial baseline correction.
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Internal Validation: Calibrate the chemical shift scale by setting the TMS peak to exactly 0.00 ppm. Verify that the residual CHCl 3 peak appears at 7.26 ppm ( 1 H) and the central CDCl 3 triplet appears at 77.16 ppm ( 13 C).
Structural Verification Workflow
The following diagram outlines the logical flow of our self-validating analytical system.
Figure 1: Self-validating NMR experimental workflow for structural verification.
References
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Synthesis and Crystal Structures of Methyl 3,4,5-Trimethoxybenzoate and 1,2-Dihydro-2,2,4-Trimethylquinoline Derivatives Source: Journal of Chemical Crystallography (via ResearchGate) URL:[Link]
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Concise Syntheses of N-Aryl-5,6,7-trimethoxyindoles as Antimitoic and Vascular Disrupting Agents Source: Organic & Biomolecular Chemistry (Royal Society of Chemistry) URL:[Link]
